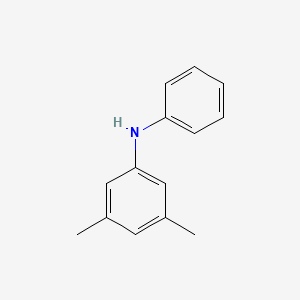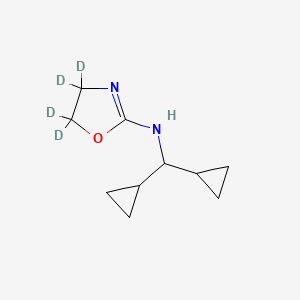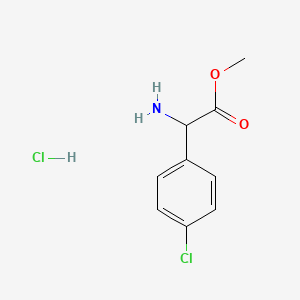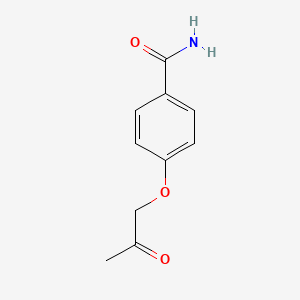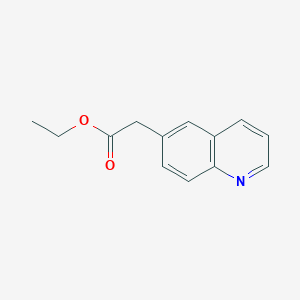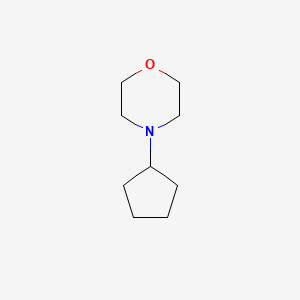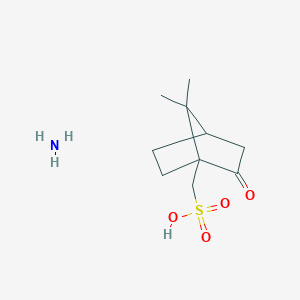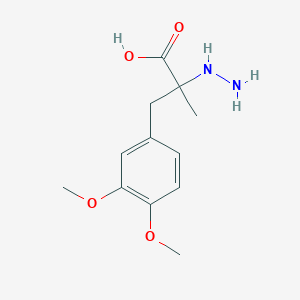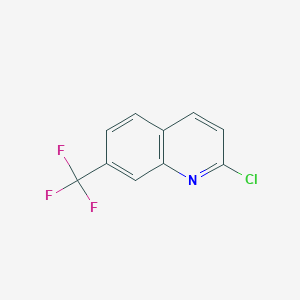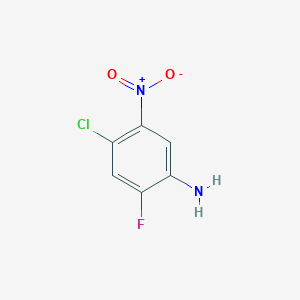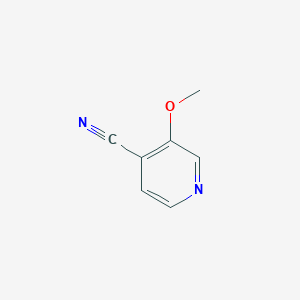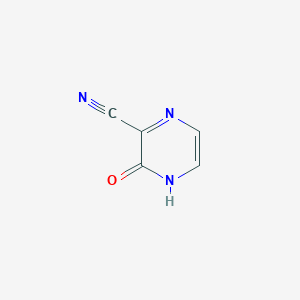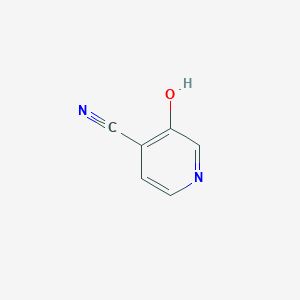
Cinobufaginol
Vue d'ensemble
Description
Cinobufaginol is a natural compound found in the skin and parotid venom glands of the toad Bufo bufo gargarizans. It belongs to the bufadienolides family, which are steroid-like compounds that have been used in traditional Chinese medicine for centuries. Cinobufaginol has been shown to possess various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Applications De Recherche Scientifique
1. Anti-Cancer Agent against Tumors with EGFR Amplification and PTEN Deletion
- Summary of Application : Cinobufaginol, the major active ingredient of Chansu, has been found to inhibit the proliferation of GBM cells with EGFR amplification. PTEN deficiency enhances its anti-proliferation effects .
- Methods of Application : The study screened a chemical library containing over 600 individual compounds purified from Traditional Chinese Medicine against GBM cells with EGFR amplification .
- Results or Outcomes : Cinobufaginol blocked EGFR phosphorylation and its downstream signaling, which additionally induced apoptosis and cytotoxicity in EGFR amplified cancer cells. In vivo, cinobufaginol blocked EGFR signaling, inhibited cell proliferation, and elicited apoptosis, thereby suppressing tumor growth in both subcutaneous and intracranial U87MG-EGFR xenograft mouse models and increasing the median survival of nude mice bearing intracranial U87MG-EGFR tumors .
2. Inhibition of Human Nasopharyngeal Carcinoma Cell Lines
- Summary of Application : Cinobufaginol has been found to effectively inhibit the activity of human nasopharyngeal carcinoma cell lines .
- Methods of Application : The study used Cinobufaginol to treat human nasopharyngeal carcinoma cell lines .
- Results or Outcomes : Cinobufaginol potently inhibits the activity against human nasopharyngeal carcinoma cell lines with IC50s of 803 μΜ and 1.270 μΜ for CNE-1 and CNE-2Z, respectively .
3. Cardiac Muscle Contraction
- Summary of Application : Cinobufaginol has been identified as a potential active leading compound that may play critical roles in cardiac muscle contraction .
- Methods of Application : The study used molecular docking studies to verify the key targets and potential active leading compounds .
- Results or Outcomes : Four key targets (ATP1A1, GNAS, MAPK1 and PRKCA) and three potential active leading compounds (bufotalin, cinobufaginol and 19-oxo-bufalin) were identified, which may play critical roles in cardiac muscle contraction .
4. Anti-Proliferation Effects on Carcinoma Cell Lines
- Summary of Application : Cinobufaginol has been found to strongly inhibit the proliferation of carcinoma cell lines with wild-type or mutant EGFR expression .
- Methods of Application : The study screened a chemical library containing over 600 individual compounds purified from Traditional Chinese Medicine against carcinoma cells with EGFR expression .
- Results or Outcomes : Cinobufaginol blocked EGFR phosphorylation and its downstream signaling, which additionally induced apoptosis and cytotoxicity in EGFR amplified cancer cells .
5. Treatment of Heart Failure
- Summary of Application : Cinobufaginol has been identified as a potential active leading compound that may play critical roles in ameliorating heart failure .
- Methods of Application : The study used molecular docking studies to verify the key targets and potential active leading compounds .
- Results or Outcomes : Four key targets (ATP1A1, GNAS, MAPK1 and PRKCA) and three potential active leading compounds (bufotalin, cinobufaginol and 19-oxo-bufalin) were identified, which may play critical roles in cardiac muscle contraction .
6. Anti-Proliferation Effects on Carcinoma Cell Lines
- Summary of Application : Cinobufaginol has been found to strongly inhibit the proliferation of carcinoma cell lines with wild-type or mutant EGFR expression .
- Methods of Application : The study screened a chemical library containing over 600 individual compounds purified from Traditional Chinese Medicine against carcinoma cells with EGFR expression .
- Results or Outcomes : Cinobufaginol blocked EGFR phosphorylation and its downstream signaling, which additionally induced apoptosis and cytotoxicity in EGFR amplified cancer cells .
7. Treatment of Heart Failure
- Summary of Application : Cinobufaginol has been identified as a potential active leading compound that may play critical roles in ameliorating heart failure .
- Methods of Application : The study used molecular docking studies to verify the key targets and potential active leading compounds .
- Results or Outcomes : Four key targets (ATP1A1, GNAS, MAPK1 and PRKCA) and three potential active leading compounds (bufotalin, cinobufaginol and 19-oxo-bufalin) were identified, which may play critical roles in cardiac muscle contraction .
Propriétés
IUPAC Name |
[(1R,2S,4R,5R,6R,7R,10S,11R,14S,16R)-14-hydroxy-11-(hydroxymethyl)-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O7/c1-14(28)32-22-21(15-3-6-20(30)31-12-15)24(2)9-8-18-19(26(24)23(22)33-26)5-4-16-11-17(29)7-10-25(16,18)13-27/h3,6,12,16-19,21-23,27,29H,4-5,7-11,13H2,1-2H3/t16-,17+,18+,19-,21+,22-,23-,24-,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRVIPFIZZDLGB-CDIOGTMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C2(CCC3C(C24C1O4)CCC5C3(CCC(C5)O)CO)C)C6=COC(=O)C=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@]2(CC[C@H]3[C@H]([C@@]24[C@@H]1O4)CC[C@H]5[C@@]3(CC[C@@H](C5)O)CO)C)C6=COC(=O)C=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cinobufaginol | |
CAS RN |
6691-83-4 | |
| Record name | Cinobufaginol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006691834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



